3-Hydroxypyridin-2-one

Vue d'ensemble

Description

3-Hydroxypyridin-2-one: is a versatile compound belonging to the family of hydroxypyridinones. These compounds are known for their excellent chelating properties, particularly with metal ions such as iron (III). This compound has gained significant attention in various fields, including pharmaceuticals, due to its ability to form stable complexes with metal ions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

From 2,3-dihydroxypyridine: One common method for synthesizing 3-hydroxypyridin-2-one involves using 2,3-dihydroxypyridine as a starting material.

From 2-chloropyridine-N-oxide: Another method involves the preparation of 4-substituted 1,2-hydroxypyridinones from 2-chloropyridine-N-oxide.

Industrial Production Methods:

- Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Hydroxypyridin-2-one can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can also occur, especially in the presence of reducing agents like sodium borohydride. This can result in the formation of reduced derivatives of this compound.

Substitution: Substitution reactions are common, where the hydroxyl group at the 3-position can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridinone derivatives with additional oxygen-containing functional groups .

Applications De Recherche Scientifique

Chemistry:

- 3-Hydroxypyridin-2-one is widely used as a chelating agent in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in various chemical applications .

Biology:

- In biological research, this compound is used to study metal ion homeostasis and transport. Its chelating properties allow researchers to investigate the role of metal ions in biological systems .

Medicine:

- The compound is clinically used as an iron chelator for the treatment of iron overload disorders. Its high affinity for iron (III) ions makes it effective in removing excess iron from the body .

- It is also being explored for its potential in treating neurodegenerative diseases by chelating metal ions that contribute to oxidative stress .

Industry:

- In the industrial sector, this compound is used in the formulation of radiopharmaceuticals for diagnostic imaging. Its ability to form stable complexes with radiometals makes it suitable for use in positron emission tomography (PET) and other imaging techniques .

Mécanisme D'action

Chelation Mechanism:

- The primary mechanism of action of 3-hydroxypyridin-2-one is its ability to chelate metal ions. The hydroxyl group at the 3-position and the carbonyl group at the 2-position form a bidentate ligand that can effectively bind metal ions .

Molecular Targets and Pathways:

- In medical applications, the compound targets excess iron in the body, forming stable complexes that are excreted through the urine. This helps in reducing iron levels and preventing iron-induced oxidative damage .

- In neurodegenerative diseases, the chelation of metal ions like iron and copper can reduce oxidative stress and protect neurons from damage .

Comparaison Avec Des Composés Similaires

1-Hydroxypyridin-2-one: Similar to 3-hydroxypyridin-2-one but with the hydroxyl group at the 1-position.

3-Hydroxypyridin-4-one: Another hydroxypyridinone with the hydroxyl group at the 4-position.

3-Hydroxyquinolin-2-one: A related compound with a quinoline structure.

Uniqueness of this compound:

- The unique positioning of the hydroxyl group at the 3-position and the carbonyl group at the 2-position allows for the formation of stable bidentate complexes with metal ions. This makes this compound particularly effective as a chelating agent .

Activité Biologique

3-Hydroxypyridin-2-one (3-HOPO) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a chelating agent and potential therapeutic agent. This article explores the biological activity of 3-HOPO, highlighting its mechanisms of action, pharmacological properties, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

3-HOPO is characterized by its hydroxyl and carbonyl functional groups, which contribute to its ability to form stable complexes with metal ions. This property is crucial for its applications in drug development and diagnostics.

Biological Activity Overview

The biological activities of 3-HOPO can be categorized into several key areas:

- Chelation Therapy : 3-HOPO is primarily recognized for its ability to bind metal ions, making it a candidate for chelation therapy in conditions like heavy metal poisoning and iron overload disorders.

- Histone Deacetylase Inhibition : Recent studies have shown that derivatives of 3-HOPO can act as selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against various pathogens.

Chelation Properties

3-HOPO has been evaluated for its chelating efficiency with different metal ions. The following table summarizes the binding affinities of 3-HOPO with selected metal ions:

| Metal Ion | Binding Affinity (log K) |

|---|---|

| Iron (III) | 27.5 |

| Zinc (II) | 20.1 |

| Copper (II) | 18.0 |

These high binding affinities indicate that 3-HOPO is particularly effective at sequestering iron, which is relevant for conditions such as hemochromatosis and thalassemia.

Histone Deacetylase Inhibition

Research has demonstrated that 3-HOPO derivatives can selectively inhibit HDAC6 and HDAC8. The following table presents the IC50 values for various derivatives:

| Compound | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | HDAC1 IC50 (nM) |

|---|---|---|---|

| 3-HOPO | 681 | 3675 | >10000 |

| 3-Hydroxypyridin-2-thione | 680 | 3700 | >10000 |

The selectivity of these compounds for HDAC6 and HDAC8 over HDAC1 suggests potential therapeutic applications in cancer treatment, where modulation of histone acetylation can influence gene expression related to tumor growth.

Case Studies

- Cancer Therapeutics : A study investigated the effects of a novel 3-HOPO derivative on various cancer cell lines. The compound induced apoptosis in breast cancer cells by inhibiting HDAC6, leading to increased acetylation of histones associated with tumor suppressor genes. The results indicated a significant reduction in cell viability compared to untreated controls.

- Antimicrobial Activity : In another study, a series of 3-HOPO derivatives were tested against Leishmania donovani. One derivative demonstrated an IC50 value three times lower than miltefosine, a standard treatment for leishmaniasis, indicating superior efficacy.

Propriétés

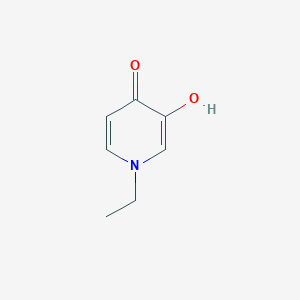

IUPAC Name |

1-ethyl-3-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)7(10)5-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQNMZAJKFRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879123 | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99110-81-3, 125757-81-5 | |

| Record name | 3-Hydroxypyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099110813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.